Bis(ethoxymethyl) propanedioate
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Overview
Description
Bis(ethoxymethyl) propanedioate: is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, where two ethoxymethyl groups are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethoxymethyl) propanedioate typically involves the esterification of propanedioic acid with ethoxymethyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like toluene to remove water and drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(ethoxymethyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(ethoxymethyl) propanedioate is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties make it valuable in the formulation of various products .
Mechanism of Action
The mechanism by which bis(ethoxymethyl) propanedioate exerts its effects involves its reactivity with nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Diethyl malonate: Another ester derivative of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: An ester with similar reactivity, used in the synthesis of various organic compounds.
Uniqueness: Bis(ethoxymethyl) propanedioate is unique due to the presence of ethoxymethyl groups, which provide distinct reactivity and properties compared to other similar esters. This uniqueness makes it valuable in specific synthetic applications where other esters may not be suitable .
Properties
CAS No. |
67508-76-3 |
---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
bis(ethoxymethyl) propanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-12-6-14-8(10)5-9(11)15-7-13-4-2/h3-7H2,1-2H3 |
InChI Key |
IYKOMKANQMPKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(=O)CC(=O)OCOCC |
Origin of Product |
United States |
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